Ethyl 1-(phenylsulfonyl)prolinate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-(benzenesulfonyl)pyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-2-18-13(15)12-9-6-10-14(12)19(16,17)11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFAOBVTZVAIFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN1S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications of Ethyl 1 Phenylsulfonyl Prolinate and Its Derivatives in Asymmetric Catalysis
Role as a Chiral Ligand in Transition Metal-Catalyzed Asymmetric Reactions
The coordination of N-sulfonylated proline derivatives to a metal center creates a well-defined chiral environment, enabling the transfer of stereochemical information to the substrate during the catalytic cycle. These ligands have proven effective in a variety of metal-catalyzed transformations.
Derivatives of ethyl 1-(phenylsulfonyl)prolinate serve as effective chiral ligands in metal-catalyzed reactions that construct new carbon-carbon bonds with high stereocontrol. For instance, an ester-containing proline aryl sulfonamide has been successfully employed as a ligand in a multicomponent conjugate addition of racemic α,α-disubstituted aldehydes to acyclic unsaturated ketones. nih.gov This reaction, catalyzed by a transition metal, leads to the formation of cyclohexenones containing two adjacent stereocenters, one of which is an all-carbon quaternary center, with high diastereo- and enantioselectivity. nih.gov
In a similar vein, chiral polysubstituted proline esters, structurally related to this compound, have been studied as organocatalysts in the Michael reaction of aldehydes and ketones with vinyl sulfones. researchgate.net While this particular study focused on organocatalysis, the principle of using the proline scaffold to control stereochemistry in reactions involving sulfones is well-established and extends to metal-catalyzed variants. researchgate.netehu.es Furthermore, rhodium complexes with prolinate-derived ligands have been utilized in asymmetric cyclopropanation reactions, showcasing their utility in forming strained ring systems with high enantiopurity. diva-portal.org
N-Sulfonylated prolinate and prolinamide derivatives are particularly effective ligands for ruthenium in asymmetric hydrogenation and transfer hydrogenation reactions, which are crucial for the synthesis of chiral alcohols. acs.orgrsc.org Chiral Ru-prolinamide complexes, which are closely related to this compound, have demonstrated excellent activity and enantioselectivity in the asymmetric transfer hydrogenation of prochiral ketones. acs.org A key advantage of these catalytic systems is their efficacy in aqueous media, which is environmentally benign. acs.org
The versatility of these ligands is highlighted by their successful application in the one-pot synthesis of optically active β-hydroxy sulfones. This process involves the asymmetric transfer hydrogenation of β-keto sulfones, which are formed in situ. acs.org The choice of substituent on the prolinamide ligand is critical for achieving high yields and enantioselectivities. acs.org For example, a ligand with diisopropyl substituents on the amide portion was found to be optimal for the reduction of various β-keto sulfones. acs.org
The table below summarizes the results for the Ru-prolinamide catalyzed asymmetric transfer hydrogenation of various in situ generated β-keto sulfones.
Table 1: Asymmetric Transfer Hydrogenation of In Situ Generated β-Keto Sulfones
| Entry | Substrate (Ar) | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1 | Phenyl | 1-Phenyl-2-(phenylsulfonyl)ethan-1-ol | 92 | 99.1 |
| 2 | p-Tolyl | 2-(Phenylsulfonyl)-1-(p-tolyl)ethan-1-ol | 88 | 98.8 |
| 3 | o-Tolyl | 1-(o-Tolyl)-2-(phenylsulfonyl)ethan-1-ol | 95 | 99.9 |
| 4 | p-Methoxyphenyl | 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-ol | 94 | 99.4 |
| 5 | p-Chlorophenyl | 1-(4-Chlorophenyl)-2-(phenylsulfonyl)ethan-1-ol | 91 | 99.2 |
| 6 | p-Bromophenyl | 1-(4-Bromophenyl)-2-(phenylsulfonyl)ethan-1-ol | 93 | 99.8 |
Data sourced from a study on Ruthenium–Prolinamide-Catalyzed Asymmetric Transfer Hydrogenation. acs.org
The direct functionalization of otherwise inert C-H bonds is a powerful strategy in modern synthesis. Chiral rhodium complexes incorporating N-sulfonylated L-proline ligands have been developed for asymmetric intramolecular C-H insertion reactions of diazo compounds. snnu.edu.cn These "paddlewheel" dirhodium tetraprolinate complexes create a chiral pocket that guides the metal carbenoid intermediate to insert into a specific C-H bond with stereocontrol. snnu.edu.cnnih.gov While early examples showed moderate enantioselectivity, subsequent modifications to the ligand structure have led to significant improvements. snnu.edu.cn
This methodology has been extended to intermolecular C-H activation as well. nih.gov The combination of a chiral prolinate-type ligand with a rhodium catalyst enables the enantioselective functionalization of C-H bonds adjacent to heteroatoms, such as in silyl (B83357) enol ethers. nih.gov These reactions proceed via carbene insertion and provide a novel route to chiral building blocks that would be difficult to access through other means. nih.govsnnu.edu.cn The development of these catalytic systems represents a significant step towards the goal of achieving enzyme-like selectivity in synthetic chemistry, allowing for the precise modification of complex molecules. nih.govmdpi.comscispace.com
Utility as an Organocatalyst or Precursor to Organocatalysts
Beyond their role as ligands, proline derivatives are renowned as organocatalysts, a field that uses small, metal-free organic molecules to catalyze chemical transformations. wikipedia.org The N-phenylsulfonyl group in this compound significantly modifies the properties of the parent amino acid, leading to catalysts with altered activity, selectivity, and solubility. organic-chemistry.orgrsc.org
The primary mode of action for proline and its derivatives in organocatalysis is through the formation of a nucleophilic enamine intermediate with a carbonyl substrate (an aldehyde or ketone). researchgate.netpnas.orgacs.org This enamine then reacts with an electrophile. The stereochemical outcome of the reaction is dictated by the conformation of the enamine and the direction of the electrophile's approach, which is controlled by the chiral catalyst. pnas.orgresearchgate.net
In proline catalysis, the carboxylic acid group plays a crucial role in the key transition state, participating in hydrogen bonding to direct the electrophile. researchgate.netgoogle.com For derivatives like this compound, where the carboxylic acid is esterified and a bulky sulfonyl group is attached to the nitrogen, the nature of the catalytic cycle is altered. The N-sulfonyl group enhances the acidity of the proline α-proton and influences the steric environment around the nitrogen atom. While the direct hydrogen-bonding role of the carboxyl group is absent, these modifications can lead to improved performance in certain reactions by affecting the stability and reactivity of the enamine intermediate. organic-chemistry.orgrsc.org For example, prolinamide derivatives lacking a free carboxylic acid have been shown to be effective catalysts, often in conjunction with an acidic co-catalyst to facilitate the reaction. nih.gov
The direct asymmetric aldol (B89426) and Mannich reactions are cornerstone transformations in organocatalysis, providing efficient routes to chiral β-hydroxy carbonyl compounds and β-amino carbonyl compounds, respectively. illinois.edu Proline itself is a competent catalyst for these reactions, but its application can be limited by factors such as high catalyst loading and poor solubility in non-polar solvents. organic-chemistry.orgillinois.edu
To overcome these limitations, researchers have synthesized various proline derivatives, including those with N-acylsulfonamide and related structures. organic-chemistry.orgrsc.orgreading.ac.uk These modified catalysts often exhibit superior performance compared to proline. For example, acylsulfonamide catalysts derived from proline have been shown to provide higher yields and enantioselectivities in aldol and Mannich reactions, even at lower catalyst loadings and in a broader range of solvents, including non-polar ones where proline is ineffective. organic-chemistry.org The increased steric bulk and modified electronic properties of the N-sulfonyl group contribute to a more organized transition state, leading to enhanced stereocontrol. organic-chemistry.orgacs.org
The table below presents comparative data for the asymmetric Mannich reaction using proline and a proline-derived acylsulfonamide catalyst, illustrating the superior performance of the derivative.
Table 2: Comparison of Proline and a Proline-Derived Acylsulfonamide Catalyst in an Asymmetric Mannich Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|
| L-Proline | 30 | DMSO | 48 | 95 | 96 |
Data adapted from a study on improved proline-derived organocatalysts. organic-chemistry.org
This enhanced reactivity and selectivity underscore the value of modifying the proline scaffold, with derivatives like this compound representing a key class of these improved organocatalysts. organic-chemistry.orgrsc.org
Utilization of Ethyl 1 Phenylsulfonyl Prolinate As a Chiral Auxiliary and Building Block
Diastereoselective Transformations Guided by the Prolinate Moiety
The rigid five-membered ring of the proline scaffold, substituted with a sterically demanding phenylsulfonyl group, effectively shields one face of the molecule. This steric hindrance is exploited to direct the approach of reagents to the opposite face, leading to the formation of one diastereomer in preference to others. This principle is widely applied in reactions such as Michael additions and enolate alkylations.
In the context of Michael or conjugate additions, the N-phenylsulfonylprolinate moiety can be used to direct the 1,4-addition of nucleophiles to α,β-unsaturated systems. When the prolinate is part of the Michael acceptor, the bulky N-sulfonyl group dictates the trajectory of the incoming nucleophile, such as an organocuprate reagent. This facial bias ensures the formation of a new stereocenter with a predictable configuration relative to the chiral center of the proline. The enolate intermediate formed after the initial addition is subsequently protonated, often with high diastereoselectivity, to yield the final product. The stereochemical outcome is largely dependent on the specific reaction conditions and the nature of the nucleophile and electrophile.
| Michael Acceptor Type | Nucleophile | Solvent | Diastereomeric Ratio (d.r.) |
| N-(α,β-Unsaturated Acyl)-Prolinate | LiCu(CH₃)₂ | THF | >95:5 |
| N-(α,β-Unsaturated Acyl)-Prolinate | (C₄H₉)₂CuLi | Ether | >90:10 |
| N-(α,β-Unsaturated Acyl)-Prolinate | C₆H₅MgBr / CuI | THF | >92:8 |
This table presents representative data for diastereoselective Michael additions guided by chiral N-acyl amino acid derivatives, analogous to Ethyl 1-(phenylsulfonyl)prolinate.
The ester moiety of this compound allows for the generation of a corresponding enolate upon treatment with a strong base, such as lithium diisopropylamide (LDA). The geometry of this enolate is influenced by the N-phenylsulfonyl group, which in turn directs the diastereoselective approach of an electrophile (e.g., an alkyl or aryl halide) to the α-carbon. The steric bulk of the N-protecting group is a critical factor in achieving high levels of stereocontrol. sciencemadness.org This method provides a reliable route to α-substituted proline derivatives, which are important non-proteinogenic amino acids. Similarly, intramolecular arylation of N-carboxamido proline ester enolates has been shown to proceed with high diastereoselectivity, yielding α-aryl proline derivatives.
| Electrophile | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| Methyl Iodide | LDA | THF | -78 | 90:10 |
| Benzyl (B1604629) Bromide | KHMDS | Toluene | -78 | 95:5 |
| Allyl Bromide | LDA | THF/HMPA | -78 | 92:8 |
This table illustrates typical outcomes for the diastereoselective alkylation of N-protected proline ester enolates, based on established methodologies. sciencemadness.org
Incorporation into Complex Molecular Architectures and Total Synthesis
As a chiral building block, this compound provides a pre-defined stereocenter and a rigid scaffold that can be elaborated into more complex molecular structures. Its utility is particularly evident in the total synthesis of natural products and the design of molecules that mimic peptide structures.
Proline derivatives are common starting materials in the synthesis of various alkaloids and other biologically active natural products. nih.gov Specifically, substituted prolines form the core of the kainoid family of neuroexcitatory amino acids. The synthesis of kainoid analogues often commences from trans-4-hydroxy-L-proline, which is protected and subsequently functionalized. nih.gov In these synthetic routes, an N-protected proline ester, such as an N-benzoyl or N-phenylsulfonyl derivative, serves as the foundational chiral scaffold. The stereocenters of the starting proline derivative are meticulously carried through a sequence of reactions to establish the final, complex stereochemistry of the target kainoid, such as kainic acid. nih.govubc.ca The N-protecting group is crucial for directing these transformations before its eventual removal in the final stages of the synthesis.
Peptidomimetics are molecules designed to imitate the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. The sulfonamide linkage in this compound is a well-established peptide bond isostere, meaning it can replace the hydrolytically labile amide bond in a peptide backbone. wjarr.com This substitution can increase the metabolic stability and bioavailability of a potential drug candidate. Furthermore, the constrained five-membered ring of the proline moiety imparts a specific turn or kink in the molecular structure, mimicking the β-turns often found in proteins. wjarr.com By incorporating this compound into a larger molecule, chemists can enforce a specific three-dimensional conformation that is crucial for binding to biological targets like receptors or enzymes.
Strategies for Auxiliary Removal and Recycling
A key consideration in the use of chiral auxiliaries is the ability to efficiently remove the auxiliary from the desired product without causing racemization or other unwanted side reactions. For the N-phenylsulfonyl group, reductive cleavage is the most common method of removal. A particularly effective, mild, and economical reagent for this desulfonylation is magnesium powder in methanol (B129727) (Mg/MeOH). sciencemadness.orgeurekaselect.comresearchgate.net This system acts as a convenient single-electron transfer reagent that efficiently cleaves the nitrogen-sulfur bond to liberate the free amine of the proline derivative. sciencemadness.orgresearchgate.net This method is often superior to harsher conditions or more toxic reagents like sodium amalgam.
Once the desired transformation is complete and the product is cleaved from the auxiliary, the chiral proline derivative can, in principle, be recovered and recycled. Strategies for recycling proline-based catalysts often involve immobilization on a solid support, such as silica (B1680970) gel, which allows for easy separation from the reaction mixture by simple filtration. While direct recycling of the stoichiometric auxiliary is less common in laboratory settings, the development of continuous flow processes has enabled the automated recovery and reuse of chiral auxiliaries, significantly improving the atom and step economy of this synthetic approach.
Mechanistic Investigations and Computational Studies Pertaining to Ethyl 1 Phenylsulfonyl Prolinate
Elucidation of Reaction Pathways and Intermediates
While specific, detailed reaction pathways for every transformation involving ethyl 1-(phenylsulfonyl)prolinate are not exhaustively documented in dedicated studies, the general mechanistic behavior of N-acylproline derivatives provides a strong framework for understanding its reactivity. In many organocatalytic reactions, proline and its derivatives, including N-sulfonylated amides, are known to operate through an enamine mechanism. acs.org This involves the formation of a key enamine intermediate between the catalyst and a carbonyl compound.
In a related context, the synthesis of various proline-derived benzenesulfonamides has been achieved through the base-mediated coupling of benzenesulfonyl azides with proline. These reactions proceed through a series of intermediates, although the exact nature of all transient species may not always be fully characterized experimentally. The reaction of N-phenylsulfonyl-trans-4-hydroxy-L-proline to its cis-4-hydroxy methyl ester derivative, for instance, proceeds through a lactone intermediate formed under Mitsunobu conditions. rsc.orgresearchgate.net
Furthermore, in multicomponent reactions, such as the Castagnoli–Cushman reaction, N-acylproline derivatives can be involved in complex reaction cascades. For example, a reaction involving an N-(2-methoxy-2-oxoethyl)-N-(phenylsulfonyl)glycine monomethyl ester with imines, promoted by acetic anhydride, was found to yield 3-amino-2-azetidinones instead of the expected δ-lactam products, indicating a cyclization pathway involving a methylene (B1212753) group adjacent to an acid moiety.
Transition State Analysis in Stereoselective Processes
For instance, in the context of proline-catalyzed aldol (B89426) reactions, the stereoselectivity is explained by the formation of a chair-like transition state involving the enamine intermediate, the aldehyde, and a molecule of the catalyst acting as a proton shuttle. The substituents on the proline ring and the N-acyl group play a crucial role in stabilizing or destabilizing these transition states, thereby influencing the facial selectivity of the reaction.
In the case of N-methoxycarbonyl proline dipeptide, the cis-trans isomerization, a key conformational process, proceeds through a clockwise rotation about the prolyl peptide bond. nih.gov The rotational barriers are influenced by factors such as hydrogen bonding and electrostatic interactions within the transition state. The replacement of an N-acetyl group with an N-methoxycarbonyl group was found to lower the rotational barrier, highlighting the sensitivity of the transition state energy to the nature of the N-substituent. nih.gov This suggests that the phenylsulfonyl group in this compound would similarly exert a significant influence on the energy of transition states in reactions it participates in.
Theoretical Calculations for Reactivity, Conformation, and Stereoselectivity
Computational chemistry provides a powerful lens through which to examine the molecular properties of this compound and its congeners. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been instrumental in elucidating its structural features and dynamic behavior.
Density Functional Theory (DFT) Studies
DFT calculations have been employed to investigate the structure and vibrational properties of tosyl-D-proline, a very close analog of this compound. indexcopernicus.commasjaps.com These studies, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), have successfully optimized the molecular geometry and confirmed the stability of the resulting conformations by ensuring the absence of imaginary frequencies in the vibrational analysis. indexcopernicus.commasjaps.com
The optimized geometry from such calculations provides a foundational understanding of the molecule's three-dimensional structure. Furthermore, the theoretical infrared (IR) spectrum can be simulated, allowing for the assignment of characteristic vibrational modes to specific functional groups, such as the sulfonyl, carboxyl, and amine moieties. indexcopernicus.commasjaps.com
DFT has also been used to calculate the pKa values of a range of proline-derived organocatalysts in DMSO. acs.org These calculations are crucial for understanding the acidity of these compounds, which in turn relates to their catalytic activity. For N-sulfonylated proline amides, a good linear correlation has been observed between the calculated pKa values and the Hammett parameters of the substituents on the phenylsulfonyl ring. acs.org
Below is a table summarizing representative data from a DFT study on Tosyl-D-Proline, which serves as a model for this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| ν(O-H) | 3570 | Carboxylic acid O-H stretch |
| ν(N-H) | 3420 | Amine N-H stretch |
| ν(C=O) | 1780 | Carboxylic acid C=O stretch |
| νas(SO₂) | 1380 | Asymmetric SO₂ stretch |
| νs(SO₂) | 1170 | Symmetric SO₂ stretch |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a way to study the conformational dynamics of molecules in solution over time. nih.gov For proline and its derivatives, MD simulations have been used to investigate their behavior in aqueous solutions and their conformational equilibria. unimi.itresearchgate.netacs.org
One of the key conformational features of proline-containing molecules is the puckering of the five-membered pyrrolidine (B122466) ring and the cis-trans isomerization around the amide bond. MD simulations of proline in aqueous solution have shown that it can influence the structure of the surrounding water molecules more strongly than other osmoprotectants like glycine (B1666218) betaine. unimi.it These simulations have also explored the potential for proline self-aggregation at high concentrations. unimi.it
In the context of peptides containing proline, MD simulations have been used to probe the motional characteristics of the proline residues. researchgate.netacs.org These studies have revealed that the proline ring can sample different pucker conformations on a picosecond timescale, and the mobility of the ring is dependent on the backbone dihedral angles. researchgate.net Such simulations, when applied to this compound, could provide valuable insights into its conformational landscape in different solvent environments, which is crucial for understanding its role in stereoselective reactions.
| Proline Derivative | Computational Method | Key Finding | Reference |
|---|---|---|---|
| N-methoxycarbonyl proline dipeptide | Ab initio | cis-trans isomerization proceeds via clockwise rotation; rotational barrier is sensitive to N-substituent. | nih.gov |
| Proline | Molecular Dynamics | Strongly influences water structure; no significant self-aggregation observed in simulations. | unimi.it |
| Proline in antamanide | Molecular Dynamics | Proline ring samples multiple pucker conformations on a picosecond timescale. | researchgate.net |
Advanced Spectroscopic Techniques for Stereochemical and Structural Analysis of Prolinate Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the structure and dynamics of molecules in solution. magritek.com For Ethyl 1-(phenylsulfonyl)prolinate, NMR is indispensable for assigning relative stereochemistry and analyzing its various conformations.
The introduction of a bulky N-phenylsulfonyl group restricts rotation around the N-S and C-N bonds of the proline ring. This steric hindrance can lead to the presence of multiple conformers in solution, which are observable by NMR. The most stable of these are often the cis and trans isomers, defined by the orientation of the phenylsulfonyl group relative to the ester. These conformers exist in a dynamic equilibrium.
Detailed analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and the Nuclear Overhauser Effect (NOE), enables the unambiguous assignment of atoms within the proline ring and its substituents. nih.gov The chemical shifts of the proline ring's α, β, and δ protons are particularly sensitive to the cis-trans isomerization. nih.gov NOE data, which reveals through-space proton-proton interactions, is critical for confirming stereochemical assignments and understanding preferred solution conformations. nih.gov The Karplus equation, which relates vicinal proton-proton coupling constants (³JHH) to the dihedral angle between them, is a foundational tool in this analysis, allowing for the determination of the spatial orientation of protons. organicchemistrydata.org
Table 1: Representative ¹H NMR Data for an Ethyl Prolinate Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic-H | 7.50 - 8.00 | m | - |
| H-α | 4.35 | dd | 8.5, 3.5 |
| CH₂ (Ethyl) | 4.15 | q | 7.1 |
| H-δ | 3.45 | m | - |
| H-β | 1.90 - 2.15 | m | - |
| H-γ | 1.75 - 2.00 | m | - |
| CH₃ (Ethyl) | 1.25 | t | 7.1 |
Note: Data are illustrative and can vary based on solvent and specific isomer.
X-ray Crystallography for Absolute Stereochemistry Determination
While NMR provides data on relative stereochemistry in solution, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule in its solid, crystalline form. researchgate.netspringernature.com This technique involves diffracting X-rays off a single crystal and analyzing the pattern to build a three-dimensional map of electron density, which reveals the precise location of every atom. thieme-connect.de
For an enantiomerically pure sample of this compound, X-ray analysis can unambiguously establish its absolute configuration (R or S). nih.gov The resulting crystal structure also provides precise measurements of bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's solid-state conformation. mdpi.commdpi.com This information is vital for understanding intermolecular forces, such as hydrogen bonding, that dictate how molecules pack together in a crystal. nih.gov Although the solid-state conformation may differ from the preferred solution conformation due to crystal packing forces, it provides an essential reference point for structural validation. nih.gov
Table 2: Illustrative Crystallographic Data for an N-Substituted Proline Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.61 |
| b (Å) | 10.33 |
| c (Å) | 15.52 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1378 |
| Z (Molecules/unit cell) | 4 |
Note: Data are illustrative and based on typical values for similar organic molecules. nih.gov
Chiral Chromatography (HPLC/GC) for Enantiomeric Excess Determination
Synthetic routes to chiral molecules often yield a mixture of enantiomers. The enantiomeric excess (ee) quantifies the purity of such a mixture. Chiral chromatography, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the standard technique for determining the ee of compounds like this compound. uma.esheraldopenaccess.us
In this method, a chiral stationary phase (CSP) within the chromatography column interacts differently with each enantiomer, leading to different retention times and thus separation. nih.gov The peak area in the resulting chromatogram is proportional to the concentration of each enantiomer, allowing for the calculation of enantiomeric excess. uma.es
For this compound, both chiral HPLC and GC methods can be employed. Polysaccharide-based CSPs are common for HPLC, while cyclodextrin-based columns are frequently used for GC. nih.govsigmaaldrich.com For GC analysis, proline derivatives often require chemical modification (derivatization) to increase their volatility and improve peak shape. sigmaaldrich.com The development of a reliable chiral separation method is crucial for assessing the success of asymmetric syntheses and ensuring the quality of enantiomerically pure products. polyu.edu.hk
Table 3: Example of Chiral HPLC Separation Data for Enantiomeric Excess (ee) Determination
| Enantiomer | Retention Time (min) | Peak Area (%) |
| Enantiomer 1 | 11.2 | 97.5 |
| Enantiomer 2 | 13.5 | 2.5 |
| Enantiomeric Excess (ee) | 95% |
Note: Data are illustrative.
Future Perspectives and Emerging Trends in Ethyl 1 Phenylsulfonyl Prolinate Research
Development of Novel Prolinate-Based Catalytic Systems
The foundation of Ethyl 1-(phenylsulfonyl)prolinate's utility lies in its structural kinship with the well-established field of proline organocatalysis. Proline and its derivatives are renowned for their ability to catalyze a wide array of asymmetric transformations, including aldol (B89426) and Michael reactions, by forming chiral enamines or iminium ions. The N-phenylsulfonyl group in this compound significantly influences the steric and electronic properties of the proline core, offering a tunable scaffold for the development of new catalytic systems.
Future research is anticipated to focus on modifying the phenylsulfonyl group and the ethyl ester moiety to fine-tune the catalyst's reactivity and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can modulate the Lewis acidity of the sulfur atom and the nucleophilicity of the proline nitrogen. This allows for the rational design of catalysts tailored for specific transformations. The development of chiral ionic liquids based on L-proline has already demonstrated the potential of modifying the proline scaffold to create more efficient and selective catalytic systems for asymmetric Michael additions. mdpi.com
Furthermore, the incorporation of this compound into more complex architectures, such as dendritic structures or polymers, could lead to catalysts with enhanced stability, recyclability, and activity. The synthesis of di- and tri-peptide-like structures incorporating proline has shown promise in asymmetric aldol reactions, suggesting that peptide-based catalysts featuring this compound could offer unique stereochemical control. nih.gov
Exploration of New Synthetic Applications and Target Molecules
While the catalytic potential of this compound is a major research avenue, its application as a chiral building block in the synthesis of complex and biologically active molecules is equally promising. Proline derivatives are fundamental components of many pharmaceuticals and natural products. ekb.eg The unique stereochemistry and functional handles of this compound make it an attractive starting material for the synthesis of novel therapeutic agents and other high-value compounds.
A key area of future exploration will be the use of this compound in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry. For example, proline derivatives are used in the synthesis of spirooxindoles and pyrazolidines, showcasing the versatility of this scaffold in constructing complex ring systems. nih.govgoogle.com The phenylsulfonyl group can act as a directing group or be transformed into other functionalities, adding to the synthetic utility of the molecule.
The synthesis of the anti-migraine drug Eletriptan, for instance, involves a 5-[2-(phenylsulfonyl)ethyl]-1H-indole moiety, highlighting the relevance of the phenylsulfonyl ethyl group in pharmaceutical synthesis. acs.org Although this example does not directly start from this compound, it underscores the value of the core structural motifs present in the compound. Future work will likely target the efficient conversion of this compound into key intermediates for such complex molecules.
Integration with Flow Chemistry and Automated Synthesis
The transition from traditional batch synthesis to continuous flow processes is a major trend in modern chemistry, offering advantages in terms of safety, scalability, and efficiency. The synthesis of sulfonamides, a class of compounds to which this compound belongs, has been successfully demonstrated in flow reactors. nih.govthieme-connect.comnih.gov These processes often lead to higher yields, shorter reaction times, and reduced waste generation.
Future research will undoubtedly focus on developing a continuous flow synthesis for this compound. A plausible route could be adapted from the known base-mediated coupling of benzenesulfonyl azides with proline, followed by esterification. acs.orgmdpi.com Integrating these steps into a continuous flow system would enable on-demand production and facilitate process optimization. The use of microreactors can enhance heat and mass transfer, leading to better control over reaction parameters and potentially improving yields and purity. researchgate.net
Furthermore, the automation of chemical synthesis is revolutionizing the discovery and development of new molecules. Automated platforms have been developed for the synthesis of complex oligosaccharides and for the "proline editing" of peptides, where a proline residue is systematically modified. nih.govacs.org An automated system for the synthesis of a library of this compound derivatives with various substituents on the phenylsulfonyl ring could be envisaged. Such a platform would accelerate the screening of these compounds as catalysts or as intermediates in drug discovery programs. The automated radiosynthesis of fluoro-proline derivatives also demonstrates the potential for creating labeled versions of this compound for use in imaging and mechanistic studies. mdpi.com
Sustainable and Scalable Production Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on minimizing environmental impact and maximizing efficiency. The development of sustainable and scalable production methods for this compound is a critical area for future research. This includes the use of environmentally benign solvents, catalysts, and reagents.
Recent studies have highlighted the use of propylene (B89431) carbonate, a biodegradable and low-toxicity solvent, as a green alternative for proline-catalyzed reactions. acs.org The application of such solvents to the synthesis of this compound would significantly improve its environmental footprint. Furthermore, the development of catalytic rather than stoichiometric methods for its synthesis would reduce waste. For instance, the electrochemical synthesis of sulfonamides from amines and thiols represents a greener alternative to traditional methods that use sulfonyl chlorides. thieme-connect.com
Scalability is another key consideration. The synthesis of a closely related compound, 2-chloroethyl (phenylsulfonyl)prolinate, has been reported with detailed reaction conditions and yields for various substituted benzenesulfonyl azides, providing a solid foundation for scaling up the production of the ethyl ester derivative. acs.orgmdpi.com Research into stereochemical editing for the production of functionalized proline derivatives has demonstrated the feasibility of large-scale manufacturing of these chiral building blocks. acs.org Applying these principles to the synthesis of this compound will be crucial for its potential industrial applications.
Q & A
What criteria define a robust research question for studying this compound’s applications?
- Guidelines : Align questions with gaps in literature (e.g., "How does sulfonyl-group electronic modulation affect prolinate’s catalytic activity in asymmetric synthesis?"). Ensure feasibility via pilot studies and scope limitations (e.g., focusing on specific reaction classes). Reference IUPAC nomenclature and avoid overly broad inquiries .
Q. How can researchers structure a publication to highlight methodological rigor for peer review?
- Guidelines : Include detailed synthetic procedures, raw analytical data, and error margins. Use SI units and standardized terminology (e.g., "yield" vs. "conversion"). Address threats to validity (e.g., moisture sensitivity) and mitigation strategies. Follow journal-specific formatting for spectra and reaction schemes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
